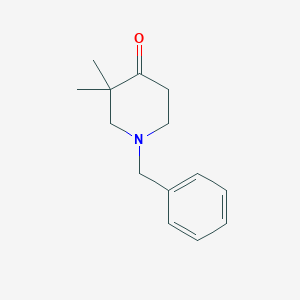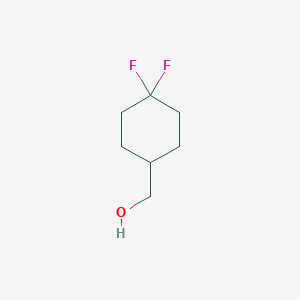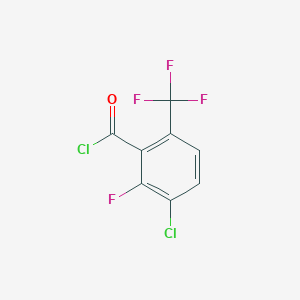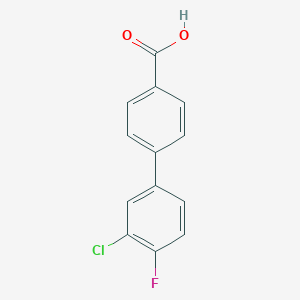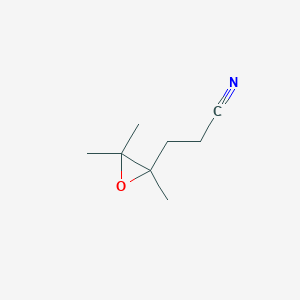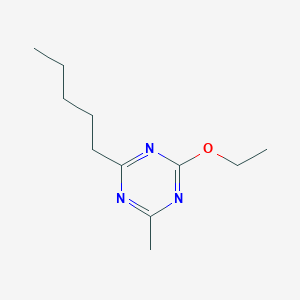
benzyl N-pyridin-3-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-pyridin-3-ylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine, particularly in the treatment of cancer. This compound is also known as 3-pyridylcarbamoylmethylbenzyl carbamate and is commonly referred to as BZC.
作用機序
BZC exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BZC can increase the acetylation of histones, which leads to changes in gene expression that can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZC has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BZC has been found to have antioxidant activity, which can protect cells from oxidative damage. BZC has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using BZC in lab experiments is that it is relatively easy to synthesize and purify. Additionally, BZC has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of using BZC is that it can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on BZC. One area of interest is the development of BZC derivatives that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of BZC for different types of cancer. Finally, research is needed to determine the potential applications of BZC in other areas, such as neurodegenerative diseases and inflammatory disorders.
In conclusion, BZC is a promising compound that has potential applications in cancer treatment and other areas of medicine. Further research is needed to fully understand its mechanism of action and to develop more effective derivatives.
科学的研究の応用
BZC has been extensively studied for its potential applications in cancer treatment. Research has shown that BZC can inhibit the growth of cancer cells by inducing apoptosis, which is the process of programmed cell death. Additionally, BZC has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
特性
CAS番号 |
170839-31-3 |
|---|---|
製品名 |
benzyl N-pyridin-3-ylcarbamate |
分子式 |
C13H12N2O2 |
分子量 |
228.25 g/mol |
IUPAC名 |
benzyl N-pyridin-3-ylcarbamate |
InChI |
InChI=1S/C13H12N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) |
InChIキー |
WKCRLJFVJSENNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN=CC=C2 |
溶解性 |
23 [ug/mL] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



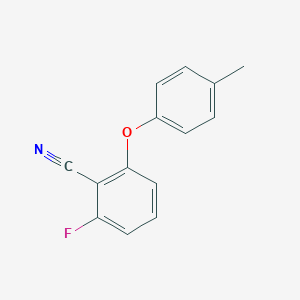

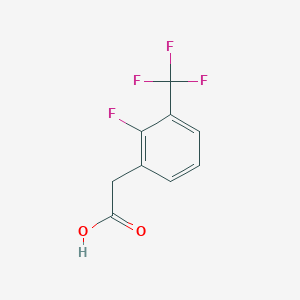

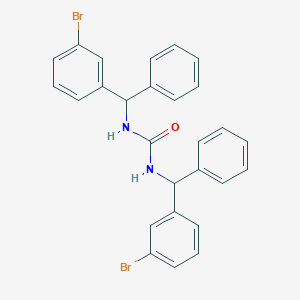
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

